molecular formula C12H6Cl2O2 B118189 2,3-Dichlorodibenzo-P-dioxin CAS No. 29446-15-9

2,3-Dichlorodibenzo-P-dioxin

Cat. No.: B118189
CAS No.: 29446-15-9
M. Wt: 253.08 g/mol
InChI Key: YCIYTXRUZSDMRZ-UHFFFAOYSA-N
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Description

2,3-Dichlorodibenzo-P-dioxin is a member of the polychlorinated dibenzo-p-dioxins family, which are known for their environmental persistence and toxicity. These compounds are primarily anthropogenic and are formed as by-products in various industrial processes, such as the manufacture of herbicides and the incineration of chlorine-containing substances. This compound is of particular interest due to its potential health impacts and its role as a model compound for studying the behavior of dioxins in the environment .

Mechanism of Action

Target of Action

The primary target of 2,3-Dichlorodibenzo-P-dioxin is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .

Biochemical Pathways

The activation of the AhR by this compound affects various biochemical pathways. The most significant of these is the induction of the δ-aminolevulinic acid synthetase (ALAS), which is a rate-limiting enzyme in heme synthesis . Overproduction of ALAS can disrupt cell tissues and potentially manifest symptoms similar to porphyria .

Pharmacokinetics

It is known that dioxins, in general, are lipophilic and tend to bioaccumulate in humans and wildlife due to their lipophilic properties . This property can significantly impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It can induce lymphocyte apoptosis, inhibit the production of cytotoxic T cells, and promote the high expression of immune suppressor factors . This can lead to immune system regulatory dysfunction . Additionally, this compound can infiltrate DNA molecules, inducing mutations that can result in teratogenic and carcinogenic effects .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, dioxins can persist in the environment for more than 100 years . . This persistence in the environment can influence the compound’s action and efficacy.

Biochemical Analysis

Biochemical Properties

2,3-Dichlorodibenzo-P-dioxin is known to interact with various enzymes and proteins. It binds to the XRE promoter region of genes it activates, such as the CYP1A1 gene, a xenobiotic chemical metabolizing enzyme . This interaction mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to cause cell DNA damage , impair cell function, and influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, cultures with dimethyl sulfoxide (DMSO) as the sole carbon and energy source degraded about 95% of 2,3,7,8-TCDD within 60 days of cultivation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, TCDD treatment had little or no effect on epidermal epoxide hydrase or glutathione-S-transferase activities .

Metabolic Pathways

This compound is involved in various metabolic pathways. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Following the intraperitoneal administration of TCDD, accumulation of the radiolabel was greatest in C57BL/6J mice .

Subcellular Localization

It is known that this compound binds to the XRE promoter region of genes it activates .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dichlorodibenzo-P-dioxin can be synthesized through several methods. One common approach involves the chlorination of dibenzo-p-dioxin. This reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride, and is conducted under controlled conditions to ensure selective chlorination at the 2 and 3 positions on the dibenzo-p-dioxin molecule .

Industrial Production Methods

In industrial settings, this compound is often produced unintentionally as a by-product during the synthesis of chlorinated aromatic compounds. For example, it can form during the production of herbicides like 2,4,5-trichlorophenoxyacetic acid. The formation of this compound in these processes is typically minimized through careful control of reaction conditions and the use of purification steps to remove dioxin contaminants .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichlorodibenzo-P-dioxin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated, methoxylated, and dechlorinated derivatives of this compound .

Scientific Research Applications

2,3-Dichlorodibenzo-P-dioxin has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dichlorodibenzo-P-dioxin
  • 2,3,7-Trichlorodibenzo-P-dioxin
  • 2,3,7,8-Tetrachlorodibenzo-P-dioxin

Uniqueness

2,3-Dichlorodibenzo-P-dioxin is unique in its specific chlorination pattern, which influences its chemical reactivity and biological activity. Compared to other dioxins, it has distinct properties in terms of its environmental persistence, toxicity, and interaction with biological systems. For example, 2,3,7,8-Tetrachlorodibenzo-P-dioxin is known to be more toxic due to its higher affinity for the aryl hydrocarbon receptor .

Properties

IUPAC Name

2,3-dichlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2O2/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIYTXRUZSDMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC(=C(C=C3O2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183650
Record name 2,3-Dichlorodibenzo-4-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29446-15-9
Record name 2,3-Dichlorodibenzo-p-dioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29446-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichlorodibenzo-4-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029446159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dichlorodibenzo-4-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DICHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V27FP8LNQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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